Cas no 705291-48-1 (2-Methoxy-3-pivalamidoisonicotinic acid)

2-Methoxy-3-pivalamidoisonicotinic acid is a specialized isonicotinic acid derivative featuring a methoxy group at the 2-position and a pivalamido moiety at the 3-position. This compound is of interest in pharmaceutical and agrochemical research due to its structural versatility, which allows for potential applications as an intermediate in the synthesis of bioactive molecules. The pivalamido group enhances steric hindrance, potentially improving metabolic stability, while the methoxy substitution can influence electronic properties and binding interactions. Its well-defined structure and high purity make it suitable for precise synthetic modifications, supporting the development of novel compounds with tailored pharmacological or agrochemical properties.
2-Methoxy-3-pivalamidoisonicotinic acid structure
705291-48-1 structure
Product Name:2-Methoxy-3-pivalamidoisonicotinic acid
CAS No:705291-48-1
MF:C12H16N2O4
MW:252.266443252563
MDL:MFCD12026766
CID:1075790
PubChem ID:46736882
Update Time:2025-10-19

2-Methoxy-3-pivalamidoisonicotinic acid Chemical and Physical Properties

Names and Identifiers

    • 2-Methoxy-3-pivalamidoisonicotinic acid
    • 3-(tert-butylacetoxy)-3-methylbutanone
    • 3-(tert-butylcarbonylamino)-2-methoxyisonicotinic acid
    • Butanoic acid,3,3-dimethyl-,1,1-dimethyl-2-oxopropyl ester
    • 8460AE
    • KM1351
    • 2-Methoxy-3-pivalamidoisonicotinic acid, AldrichCPR
    • 3-(2,2-dimethylpropanoylamino)-2-methoxypyridine-4-carboxylic acid
    • MFCD12026766
    • CS-0455017
    • AKOS015851574
    • 705291-48-1
    • 2-Methoxy-3-pivalamidoisonicotinicacid
    • 3-(2,2-dimethylpropanamido)-2-methoxypyridine-4-carboxylic acid
    • MDL: MFCD12026766
    • Inchi: 1S/C12H16N2O4/c1-12(2,3)11(17)14-8-7(10(15)16)5-6-13-9(8)18-4/h5-6H,1-4H3,(H,14,17)(H,15,16)
    • InChI Key: JRSXXSCWNLJULV-UHFFFAOYSA-N
    • SMILES: O=C(C(C)(C)C)NC1C(=NC=CC=1C(=O)O)OC

Computed Properties

  • Exact Mass: 252.11100
  • Monoisotopic Mass: 252.11100700g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 325
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 88.5
  • XLogP3: 1.8

Experimental Properties

  • PSA: 88.52000
  • LogP: 1.84600

2-Methoxy-3-pivalamidoisonicotinic acid Security Information

  • HazardClass:IRRITANT

2-Methoxy-3-pivalamidoisonicotinic acid Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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2-Methoxy-3-pivalamidoisonicotinic acid Production Method

2-Methoxy-3-pivalamidoisonicotinic acid Related Literature

Additional information on 2-Methoxy-3-pivalamidoisonicotinic acid

Comprehensive Overview of 2-Methoxy-3-pivalamidoisonicotinic acid (CAS No. 705291-48-1): Properties, Applications, and Research Insights

2-Methoxy-3-pivalamidoisonicotinic acid (CAS No. 705291-48-1) is a specialized organic compound gaining attention in pharmaceutical and chemical research due to its unique structural features and potential applications. This isonicotinic acid derivative is characterized by a methoxy group at the 2-position and a pivalamido moiety at the 3-position, which contribute to its distinct physicochemical properties. Researchers are increasingly exploring its role as a key intermediate in the synthesis of bioactive molecules, particularly in the development of novel therapeutic agents.

The compound's molecular structure, C12H16N2O4, combines aromaticity with polar functional groups, making it a versatile building block in medicinal chemistry. Its moderate lipophilicity, influenced by the pivalamido group, enhances membrane permeability—a critical factor in drug design. Recent studies highlight its potential as a pharmacophore in targeting specific enzymatic pathways, with particular interest in inflammation and metabolic disorders, aligning with current trends in precision medicine and personalized therapeutics.

From a synthetic perspective, 2-Methoxy-3-pivalamidoisonicotinic acid demonstrates remarkable stability under various reaction conditions, a quality highly valued in process chemistry. Its crystalline nature facilitates purification, while the steric hindrance provided by the tert-butyl group in the pivalamido moiety offers selective reactivity—addressing the growing demand for atom-efficient synthesis in green chemistry initiatives. These attributes position it as a valuable candidate for structure-activity relationship (SAR) studies in drug discovery pipelines.

Analytical characterization of CAS No. 705291-48-1 reveals distinctive spectral signatures: the carbonyl stretching vibration at ~1700 cm⁻¹ in IR spectroscopy, coupled with characteristic proton resonances between δ 1.2-1.4 ppm (pivalamido methyl groups) and δ 8.0-8.5 ppm (pyridyl protons) in 1H NMR. These markers enable precise quality control—a critical aspect given the pharmaceutical industry's emphasis on QC/QA compliance and regulatory standards like ICH guidelines.

Emerging applications leverage the compound's hydrogen-bonding capacity and metal-coordinating properties, particularly in materials science. Its ability to form stable complexes with transition metals is being investigated for catalytic systems and functional materials—topics trending in nanotechnology and sustainable chemistry forums. This dual applicability in life sciences and materials research reflects the current interdisciplinary approach in scientific innovation.

Storage and handling recommendations for 2-Methoxy-3-pivalamidoisonicotinic acid emphasize protection from moisture (recommended desiccator storage at 2-8°C) due to the hydrolytic sensitivity of the amide bond. Such stability data directly respond to frequent queries about compound shelf life and storage best practices in research communities. The compound's MSDS-compliant profile ensures safe laboratory handling without requiring specialized containment protocols.

Recent patent analyses reveal growing intellectual property activity surrounding 705291-48-1 derivatives, particularly in kinase inhibitor development—a hot topic in oncology research. This aligns with market trends favoring targeted cancer therapies and small molecule drugs. The compound's structural modularity allows diverse modifications, addressing the pharmaceutical industry's need for new chemical entities (NCEs) with improved pharmacokinetic profiles.

From an industrial perspective, scalable synthesis routes for 2-Methoxy-3-pivalamidoisonicotinic acid are being optimized using continuous flow chemistry—a trending approach in process intensification. These advancements answer frequent search queries about cost-effective synthesis and green chemistry alternatives for complex heterocycles. The compound's high purity yield (>98% by HPLC) meets stringent requirements for GMP manufacturing standards.

Environmental fate studies indicate that CAS 705291-48-1 undergoes biodegradation under standard OECD test conditions, addressing growing concerns about API environmental impact—a frequently searched topic in environmental chemistry circles. This biodegradability profile supports its selection in sustainable pharmaceutical design initiatives gaining traction globally.

In summary, 2-Methoxy-3-pivalamidoisonicotinic acid represents a multifaceted compound bridging pharmaceutical innovation and materials science. Its structural uniqueness, synthetic versatility, and emerging applications position it as a compound of significant research interest, particularly in contexts requiring molecular precision and functional diversity. Ongoing investigations continue to reveal new dimensions of its utility across chemical and life science disciplines.

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